cis-ent-Tadalafil-d3

Beschreibung

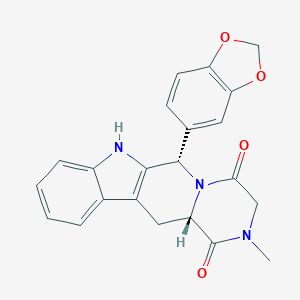

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,8S)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-KKSFZXQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212165 | |

| Record name | Tadalafil, (6S ,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629652-72-8 | |

| Record name | Tadalafil, (6S ,12aS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629652728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tadalafil, (6S ,12aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TADALAFIL, (6S ,12AS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ6QJN0D4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(6S,12aS)-Tadalafil: A Comprehensive Technical Guide to its Use as a Reference Standard for Impurity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (6S,12aS)-Tadalafil, a critical stereoisomeric impurity of the active pharmaceutical ingredient (API) Tadalafil. Understanding and controlling such impurities is paramount in drug development and manufacturing to ensure the safety and efficacy of the final product. This document outlines the significance of (6S,12aS)-Tadalafil as a reference standard and provides detailed methodologies for its use in impurity analysis.

Introduction to Tadalafil and its Stereoisomers

Tadalafil, chemically known as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] It is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The Tadalafil molecule possesses two chiral centers, leading to the possibility of four stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The desired active pharmaceutical ingredient is the (6R,12aR) isomer. The other stereoisomers, including (6S,12aS)-Tadalafil, are considered impurities that must be monitored and controlled during the manufacturing process.[4]

(6S,12aS)-Tadalafil, also referred to as Tadalafil Impurity B or L-Tadalafil, is the enantiomer of the active Tadalafil molecule.[5][6][7] Its presence in the final drug product can potentially impact the safety and efficacy profile. Therefore, regulatory agencies require stringent control over the levels of this and other impurities. The use of a well-characterized reference standard of (6S,12aS)-Tadalafil is essential for the accurate identification and quantification of this impurity in Tadalafil drug substances and products.[5][8][9]

The Role of (6S,12aS)-Tadalafil as a Reference Standard

A reference standard is a highly purified compound used as a benchmark for analytical measurements. In the context of pharmaceutical quality control, (6S,12aS)-Tadalafil as a reference standard serves several critical functions:

-

Peak Identification: In chromatographic analysis, the reference standard allows for the unambiguous identification of the (6S,12aS)-Tadalafil peak in the chromatogram of a Tadalafil sample.

-

Quantitative Analysis: It enables the accurate quantification of the (6S,12aS)-Tadalafil impurity, ensuring that its level is within the acceptable limits set by pharmacopeias and regulatory bodies.

-

Method Validation: The reference standard is crucial for validating analytical methods, demonstrating their specificity, linearity, accuracy, and precision for the determination of this specific impurity.

The relationship between Tadalafil and its stereoisomeric impurity, (6S,12aS)-Tadalafil, is illustrated in the following diagram:

Figure 1: Relationship between Tadalafil and (6S,12aS)-Tadalafil Impurity.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of Tadalafil and its stereoisomers. Chiral stationary phases are often employed to achieve the necessary separation between the enantiomers.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for HPLC methods developed for the analysis of Tadalafil and its isomers.

Table 1: Chromatographic Performance for Tadalafil Isomers

| Parameter | (6R,12aR)-Tadalafil | (6S,12aS)-Tadalafil | (6R,12aS)-Tadalafil | (6S,12aR)-Tadalafil |

| Limit of Quantitation (LOQ) | - | 1.20 ng | 0.60 ng | 1.80 ng |

| Relative Standard Deviation (RSD) | - | 1.77% | 1.24% | 1.62% |

Data synthesized from a study on the chiral separation of Tadalafil isomers.[4]

Table 2: Method Validation Parameters for a Stereoselective RP-HPLC Method

| Parameter | Specification |

| Linearity (Concentration Range) | 0.5 - 7.5 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | < 2.0% |

General parameters based on typical validation requirements.

Experimental Protocol: Chiral HPLC Analysis

This section provides a detailed experimental protocol for the analysis of (6S,12aS)-Tadalafil in a Tadalafil sample using chiral HPLC.

Objective: To separate and quantify the (6S,12aS)-Tadalafil impurity in a Tadalafil drug substance.

Materials:

-

(6S,12aS)-Tadalafil Reference Standard

-

Tadalafil Drug Substance (for testing)

-

Hexane (HPLC grade)

-

Isopropyl Alcohol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Chiral Stationary Phase Column (e.g., Chiralpak AD)

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralpak AD |

| Mobile Phase | Hexane:Isopropyl Alcohol (1:1, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of (6S,12aS)-Tadalafil Reference Standard.

-

Dissolve and dilute in the mobile phase to obtain a final concentration of approximately 0.01 mg/mL.

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 10 mg of the Tadalafil Drug Substance.

-

Dissolve and dilute in the mobile phase to obtain a final concentration of approximately 1.0 mg/mL.

-

-

System Suitability:

-

Inject the standard solution five times.

-

The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

-

-

Analysis:

-

Inject the standard solution and the sample solution into the chromatograph.

-

Record the chromatograms and identify the peak corresponding to (6S,12aS)-Tadalafil in the sample chromatogram by comparing its retention time with that of the standard.

-

-

Calculation:

-

Calculate the percentage of (6S,12aS)-Tadalafil in the Tadalafil Drug Substance using the following formula:

Where:

-

Area_impurity is the peak area of (6S,12aS)-Tadalafil in the sample chromatogram.

-

Area_standard is the peak area of (6S,12aS)-Tadalafil in the standard chromatogram.

-

Conc_standard is the concentration of the (6S,12aS)-Tadalafil standard solution.

-

Conc_sample is the concentration of the Tadalafil sample solution.

-

The workflow for using (6S,12aS)-Tadalafil as a reference standard is depicted below:

Figure 2: Experimental Workflow for Impurity Analysis.

Tadalafil's Mechanism of Action: A Simplified Signaling Pathway

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Tadalafil leads to an increase in cGMP levels, which in turn promotes smooth muscle relaxation and vasodilation.

The simplified signaling pathway is illustrated below:

References

- 1. helixchrom.com [helixchrom.com]

- 2. Tadalafil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. WO2006091975A1 - Process of synthesizing tadalafil - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. drjcrbio.com [drjcrbio.com]

- 6. Tadalafil, (6S,12aS)- | C22H19N3O4 | CID 9908373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Tadalafil Impurities | SynZeal [synzeal.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

Toxicological Profile of Tadalafil Stereoisomeric Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension. As with any synthesized pharmaceutical compound, the presence of impurities, including stereoisomers, is a critical consideration for drug safety and regulatory compliance. This technical guide provides a comprehensive overview of the known toxicological profile of Tadalafil and delves into the significant data gap concerning its stereoisomeric impurities. While extensive toxicological data for the active pharmaceutical ingredient (API) Tadalafil is available, the safety profiles of its stereoisomeric impurities remain largely uncharacterized, posing a potential health risk.[1] This document aims to equip researchers, scientists, and drug development professionals with the necessary information to understand these risks and outlines the essential experimental protocols required to thoroughly assess the toxicology of these impurities.

Toxicological Profile of Tadalafil

Tadalafil's therapeutic effect is mediated through the inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[2]

Pharmacokinetics and Metabolism

Tadalafil is well-absorbed orally, with a long half-life of approximately 17.5 hours.[3] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. In vitro studies have shown that tadalafil can cause mechanism-based inhibition of CYP3A4 at micromolar concentrations.[4] However, clinical studies have indicated that therapeutic concentrations of tadalafil do not produce clinically significant changes in the clearance of drugs metabolized by CYP3A4.[5]

Preclinical Toxicology

Preclinical studies in various animal models have established the general toxicological profile of Tadalafil.

Table 1: Quantitative Toxicological Data for Tadalafil

| Parameter | Species | Value | Reference |

| PDE5 IC50 | Human (in vitro) | 1-5 nM | [6][7] |

| hERG IC50 | Human (in vitro) | >100 µM | [8][9] |

| NOAEL (No-Observed-Adverse-Effect Level) | Beagle Dog | 10 mg/kg/day | [10] |

Stereoisomeric Impurities of Tadalafil: A Critical Knowledge Gap

Tadalafil has two chiral centers, meaning four stereoisomers can exist: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The clinically used and most potent inhibitor of PDE5 is the (6R,12aR)-Tadalafil isomer.[6][11] The other stereoisomers can be present as impurities in the final drug product. A significant concern is the lack of comprehensive toxicological data for these stereoisomeric impurities.[1]

Known Information on Stereoisomeric Impurities

Limited data is available on the pharmacological activity of some of the stereoisomers. It has been reported that (-)-trans-tadalafil, one of the stereoisomers, exhibits some PDE-5 inhibitory activity.[1][12]

Table 2: PDE5 Inhibitory Activity of Tadalafil Stereoisomers

| Stereoisomer | PDE5 IC50 | Activity Notes | Reference |

| (6R,12aR)-Tadalafil | 1-5 nM | Active Pharmaceutical Ingredient | [6][7] |

| (6R,12aS)-Tadalafil | 90 nM | Potent inhibitor | [13] |

| (6S,12aS)-Tadalafil (ent-Tadalafil) | >10 µM | Inactive at concentrations up to 10 µM | [14] |

| (-)-trans-Tadalafil | Some inhibitory activity | Quantitative IC50 not specified in the search results | [1][12] |

The significant difference in PDE5 inhibitory potency among the stereoisomers highlights the necessity of evaluating their full toxicological profiles, as their effects on other biological targets are unknown.

Recommended Experimental Protocols for Toxicological Assessment

To address the data gap regarding the toxicological profile of Tadalafil's stereoisomeric impurities, a battery of in vitro and in vivo assays should be conducted. The following sections detail the methodologies for key toxicological endpoints.

Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can induce genetic damage, a potential precursor to carcinogenicity.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[15]

-

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[15]

-

Methodology:

-

Strains: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain are used to detect different types of mutations (frameshift and base-pair substitutions).[7]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[16]

-

Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium lacking histidine.[17]

-

Incubation: Plates are incubated for 48-72 hours.

-

Analysis: The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.[18]

-

The in vivo micronucleus test is a key assay for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[8][13]

-

Principle: The assay quantifies the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that are left behind after cell division. An increase in the frequency of micronucleated erythrocytes in treated animals indicates chromosomal damage.[13][14]

-

Methodology:

-

Test System: Typically performed in mice or rats.[13]

-

Dosing: The test compound is administered to the animals, usually via the intended clinical route of administration. A preliminary toxicity study is often conducted to determine the maximum tolerated dose.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[13]

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis. The ratio of PCEs to total erythrocytes is also calculated as a measure of cytotoxicity.[19]

-

Positive Control: A known mutagen, such as cyclophosphamide, is used as a positive control.[13][20]

-

Cardiotoxicity Assessment

Cardiotoxicity, particularly the potential to induce arrhythmias, is a major concern in drug development.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of a drug's potential to cause QT interval prolongation and torsades de pointes, a life-threatening arrhythmia.[21]

-

Principle: This in vitro assay measures the effect of a compound on the electrical current flowing through the hERG channel, which is crucial for cardiac repolarization.

-

Methodology:

-

Test System: Mammalian cell lines (e.g., HEK293) stably expressing the hERG channel are used.[10]

-

Technique: The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents.[21]

-

Procedure: The cells are exposed to a range of concentrations of the test compound. A specific voltage protocol is applied to the cell membrane to elicit the hERG current.[22]

-

Analysis: The inhibition of the hERG current is measured, and the half-maximal inhibitory concentration (IC50) is calculated.[8][22]

-

Developmental and Reproductive Toxicity (DART) Assessment

DART studies are essential to evaluate the potential adverse effects of a substance on reproduction and development.

The zebrafish embryo model is increasingly used for developmental toxicity screening due to its rapid development, transparency, and genetic similarity to humans.[4][23]

-

Principle: Zebrafish embryos are exposed to the test compound, and various developmental endpoints are observed to assess toxicity.

-

Methodology:

-

Test System: Fertilized zebrafish (Danio rerio) embryos.

-

Exposure: Embryos are placed in multi-well plates and exposed to a range of concentrations of the test compound shortly after fertilization.[24]

-

Observation: Embryos are observed at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) for various endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects).

-

Analysis: The median lethal concentration (LC50) and the median effective concentration (EC50) for teratogenic effects are determined.[25]

-

Signaling Pathway of Tadalafil

The primary mechanism of action of Tadalafil involves the nitric oxide (NO)/cGMP signaling pathway.

Conclusion and Future Directions

While Tadalafil has a well-established safety profile, the toxicological characteristics of its stereoisomeric impurities remain a significant unknown. The available data indicates substantial differences in pharmacological activity between the isomers, underscoring the potential for varied and uncharacterized toxicities. It is imperative for drug manufacturers and regulatory bodies to ensure that a comprehensive toxicological evaluation of these impurities is conducted to safeguard public health. The experimental protocols detailed in this guide provide a robust framework for such an assessment. Future research should focus on isolating each stereoisomeric impurity and subjecting them to a full battery of toxicological tests, including but not limited to genotoxicity, cardiotoxicity, general toxicity, and developmental and reproductive toxicity studies. The resulting data will be crucial for establishing safe limits for these impurities in the final Tadalafil drug product and ensuring its overall safety and efficacy.

References

- 1. The identification of (-)-trans-tadalafil, tadalafil, and sildenafil in counterfeit Cialis and the optical purity of tadalafil stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]

- 3. Chronic PDE-5 inhibition in patients with erectile dysfunction - a treatment approach using tadalafil once-daily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. Tadalafil: 15 years' journey in male erectile dysfunction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tadalafil (IC-351) | PDE5 inhibitor | Probechem Biochemicals [probechem.com]

- 8. Absence of clinically important HERG channel blockade by three compounds that inhibit phosphodiesterase 5--sildenafil, tadalafil, and vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lupin.com [lupin.com]

- 11. Interactions of non-charged tadalafil stereoisomers with cyclodextrins: capillary electrophoresis and nuclear magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cis-Tadalafil | cis-IC-351 | PDE5 inhibitor | TargetMol [targetmol.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Tadalafil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 16. researchgate.net [researchgate.net]

- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. biocompare.com [biocompare.com]

- 20. Use of cyclophosphamide as a positive control in dominant lethal and micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. fda.gov [fda.gov]

- 24. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

- 25. A Zebrafish Embryo Model to Screen Potential Therapeutic Compounds in Sapindaceae Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (-)-trans-Tadalafil

An In-depth Technical Guide on the Core Physical and Chemical Properties of (-)-trans-Tadalafil

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential physical and chemical properties of (-)-trans-Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information herein is collated from scientific literature and public data sources to support research and development activities. Quantitative data is presented in structured tables, key experimental protocols are detailed, and mandatory visualizations of signaling pathways and experimental workflows are provided.

Chemical Identity and Structure

(-)-trans-Tadalafil is a pyrazinopyridoindole derivative. Its chemical structure consists of a fused ring system with two chiral centers at the 6R and 12aR positions, which are critical for its selective inhibitory activity against PDE5.[1]

-

IUPAC Name: (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione[2]

-

Molecular Formula: C₂₂H₁₉N₃O₄[2]

-

Molecular Weight: 389.41 g/mol [2]

-

CAS Registry Number: 171596-29-5[2]

Physical Properties

The physical characteristics of Tadalafil are crucial for its formulation, delivery, and bioavailability. It is a white to off-white crystalline solid.[2][3] Tadalafil can exist in various crystal habits, including needle, plate, and block shapes, which can influence pharmaceutical performance such as dissolution and compressibility.[4][5] Furthermore, multiple crystalline polymorphs and an amorphous state have been identified, each with distinct physicochemical properties.[6][7]

Table 1: Physical Properties of (-)-trans-Tadalafil

| Property | Value | References |

|---|---|---|

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 298-301°C | [2][8][9] |

| Boiling Point | 679.1 ± 55.0 °C (Predicted) | [8][9] |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [8] |

| pKa | 16.68 ± 0.40 (Predicted) | [8] |

| LogP (Partition Coefficient) | ~2.1 | [2] |

| Optical Activity | [α]/D +68 to +78° (c=1 in chloroform-d) | [8] |

| BCS Classification | Class 2 (Low Solubility, High Permeability) or Class 4 (Low Solubility, Low Permeability) |[8][10] |

Note: Discrepancies in reported values, such as for the melting point (a range of 276-279°C has also been cited[11]) and BCS class, exist in the literature, which may be attributable to different polymorphic forms or experimental conditions.

Solubility Profile

Tadalafil is characterized by its poor aqueous solubility, a critical factor influencing its dissolution rate and oral bioavailability.[3][10] Its solubility is significantly enhanced in various organic solvents and co-solvent systems.

Table 2: Solubility of (-)-trans-Tadalafil in Various Solvents

| Solvent | Solubility | Temperature | References |

|---|---|---|---|

| Water | Practically insoluble; 1.71 ± 0.04 µg/mL | 37 °C | [2][3][12] |

| Water (pH 1.2) | 0.0016 mg/mL | Not Specified | [10] |

| Water (pH 4.5) | 0.0025 mg/mL | Not Specified | [10] |

| Ethanol | Soluble | Not Specified | [2] |

| Methanol | Soluble | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | [8][13] |

| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [11][13] |

| Polyethylene Glycol 400 | Mole Fraction: 1.86 x 10⁻² | 298.15 K (25 °C) | [14] |

| Propylene Glycol | Slightly soluble; Mole Fraction: 4.10 x 10⁻⁴ | 298.15 K (25 °C) | [14] |

| N-methyl pyrrolidone (NMP) | High solubility | Not Specified |[15] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification, quantification, and structural elucidation of Tadalafil.

Table 3: Spectroscopic Properties of (-)-trans-Tadalafil

| Technique | Data | References |

|---|---|---|

| UV/Vis Spectroscopy | λmax at 221, 284, 292 nm (in Ethanol/Methanol) | [11] |

| ¹H NMR Spectroscopy | A characteristic signal at δ 5.91 ppm (2H, singlet) corresponding to the methylenedioxy protons is often used for quantification. | [16] |

| Mass Spectrometry (MS/MS) | Quantitative analysis is commonly performed using the transition m/z 390.4 → 268.3. | [17] |

| Infrared (IR) Spectroscopy | Characteristic peaks include one at 748 cm⁻¹. |[12] |

Mechanism of Action and Signaling Pathway

Tadalafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5).[18][19] In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO). NO activates the enzyme soluble guanylate cyclase (sGC), which increases the levels of cyclic guanosine monophosphate (cGMP).[19][20] Elevated cGMP levels activate Protein Kinase G (PKG), leading to a decrease in intracellular calcium concentrations and subsequent relaxation of the corpus cavernosum smooth muscle. This vasodilation allows for increased blood flow, resulting in an erection.[21] PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive 5'-GMP.[22] By inhibiting PDE5, Tadalafil prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal.[19][21]

Caption: Tadalafil inhibits PDE5, increasing cGMP levels and promoting vasodilation.

Experimental Protocols

Synthesis of (-)-trans-Tadalafil

A common synthetic route involves a multi-step process culminating in a cyclization reaction. While numerous variations exist, a representative protocol is outlined below, based on the principles of the Pictet-Spengler reaction.[23][24]

-

Step 1: Formation of Tetrahydro-β-carboline Intermediate: D-tryptophan methyl ester hydrochloride is reacted with piperonal (1,3-benzodioxole-5-carbaldehyde) in a suitable solvent such as sulfolane. The mixture is heated (e.g., to 80-85°C) for several hours. Upon cooling, the cis-intermediate precipitates and is isolated by filtration.[23]

-

Step 2: N-Acylation: The isolated intermediate is dissolved in a solvent like dichloromethane. An acylating agent, typically chloroacetyl chloride, is added slowly at a reduced temperature (e.g., 0-5°C) in the presence of a mild base (e.g., sodium bicarbonate solution) to neutralize the HCl byproduct.[23]

-

Step 3: Cyclization: The N-acylated intermediate is then reacted with aqueous methylamine in a solvent such as methanol. The reaction mixture is heated (e.g., to 50-55°C) to facilitate the final intramolecular cyclization, which forms the diketopiperazine ring.[23]

-

Step 4: Purification: The crude (-)-trans-Tadalafil product precipitates upon cooling. It is then collected by filtration and can be purified further by slurrying or recrystallization from appropriate solvents (e.g., methanol) to achieve high purity.[25]

Analytical Quantification by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the assay and purity analysis of Tadalafil in bulk drug substance and pharmaceutical formulations.[26][27][28]

-

Standard and Sample Preparation:

-

A standard stock solution is prepared by accurately weighing and dissolving Tadalafil reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

The sample for analysis (e.g., powdered tablets) is accurately weighed and dissolved in the same diluent to achieve a comparable target concentration. The solution is typically sonicated and filtered through a 0.45 µm filter.[28]

-

-

Chromatographic Conditions:

-

Analysis: The standard and sample solutions are injected into the HPLC system. The concentration of Tadalafil in the sample is determined by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram.[28]

Caption: A typical experimental workflow for the quantification of Tadalafil using RP-HPLC.

Pharmacokinetic Analysis by UPLC-MS/MS

For determining Tadalafil concentrations in biological matrices like human plasma, a more sensitive and selective method such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is employed.[17]

-

Sample Preparation (Protein Precipitation): To a 20 µL aliquot of plasma, 10 µL of an internal standard solution (e.g., Sildenafil at 500 ng/mL) and 200 µL of acetonitrile are added. The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 x g) to precipitate plasma proteins.[17]

-

UPLC-MS/MS Conditions:

-

An aliquot (e.g., 5 µL) of the resulting supernatant is injected into the UPLC-MS/MS system.[17]

-

Column: Shiseido C18 (100 x 2.1 mm, 2.7 µm)[17]

-

Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid.[17]

-

Flow Rate: 0.7 mL/min[17]

-

Detection: Mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition monitored for Tadalafil is m/z 390.4 → 268.3, and for the internal standard (Sildenafil) is m/z 475.3 → 283.3.[17]

-

-

Data Analysis: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of Tadalafil. The concentration of Tadalafil in the study samples is then calculated based on the peak area ratio of the analyte to the internal standard. This data is used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. chemignition.com [chemignition.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization and Stability of Amorphous Tadalafil and Four Crystalline Polymorphs [jstage.jst.go.jp]

- 7. Characterization and Stability of Amorphous Tadalafil and Four Crystalline Polymorphs [jstage.jst.go.jp]

- 8. Tadalafil CAS#: 171596-29-5 [m.chemicalbook.com]

- 9. 171596-29-5 CAS MSDS (Tadalafil) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Tadalafil - CAS-Number 171596-29-5 - Order from Chemodex [chemodex.com]

- 12. Intranasal nanocrystals of tadalafil: in vitro characterisation and in vivo pharmacokinetic study [pharmacia.pensoft.net]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Relationship between Solubility and Transdermal Absorption of Tadalafil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 20. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

- 22. mdpi.com [mdpi.com]

- 23. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. WO2006091975A1 - Process of synthesizing tadalafil - Google Patents [patents.google.com]

- 26. application-of-modern-analytical-techniques-for-quantification-of-tadalafil-in-pharmaceutical-and-biological-matrices-future-prospectus - Ask this paper | Bohrium [bohrium.com]

- 27. researchgate.net [researchgate.net]

- 28. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

(6S,12aS)-Tadalafil: A Comprehensive Technical Guide to its Role as a European Pharmacopoeia Impurity B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (6S,12aS)-Tadalafil, designated as Impurity B in the European Pharmacopoeia (EP) monograph for Tadalafil. This document outlines its chemical identity, significance as a process-related impurity, and the official analytical methods for its control in pharmaceutical manufacturing.

Introduction to Tadalafil and its Stereoisomers

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The therapeutic efficacy of Tadalafil is attributed to its specific stereochemistry, (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione.

The synthesis of Tadalafil can result in the formation of stereoisomers, which are considered impurities and must be controlled to ensure the quality, safety, and efficacy of the final drug product. One such critical impurity is (6S,12aS)-Tadalafil, the cis-enantiomer of the active substance, which is listed as Impurity B in the European Pharmacopoeia.

Chemical Profile of (6S,12aS)-Tadalafil (EP Impurity B)

(6S,12aS)-Tadalafil is the diastereomer of Tadalafil, differing in the spatial arrangement of substituents at the chiral centers C6 and C12a.

| Parameter | Information |

| Chemical Name | (6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione |

| Synonyms | ent-Tadalafil, L-Tadalafil |

| EP Designation | Tadalafil Impurity B |

| Molecular Formula | C₂₂H₁₉N₃O₄ |

| Molecular Weight | 389.4 g/mol |

| CAS Number | 629652-72-8 |

Significance and Biological Activity

The control of (6S,12aS)-Tadalafil is crucial due to the potential for different pharmacological and toxicological profiles compared to the active (6R,12aR)-Tadalafil isomer. Current literature describes (6S,12aS)-Tadalafil as the inactive cis-enantiomer of Tadalafil.[3] While specific quantitative data on its PDE5 inhibitory activity is limited, its designation as a specified impurity underscores the importance of minimizing its presence in the final drug substance. The safety profile of Tadalafil stereoisomers is not well-established, further necessitating strict control.

European Pharmacopoeia (EP) Specifications

The European Pharmacopoeia monograph for Tadalafil (Monograph 2606) outlines the acceptance criteria for related substances.[4] Impurity B is controlled under the limits for unspecified impurities.

| Impurity | Acceptance Criterion (as per EP Monograph 2606) |

| Tadalafil Impurity B | Not more than 0.10% |

| Unspecified Impurities | For each impurity, not more than 0.10% |

| Total Impurities | Not more than 0.3% |

Note: The limits for unspecified and total impurities are based on the area of the principal peak in the chromatogram obtained with a reference solution.

Analytical Control Strategy

The European Pharmacopoeia prescribes a liquid chromatography (HPLC) method for the determination of Tadalafil and its related substances, including Impurity B.

Experimental Protocol: Determination of Impurities B and C

This method is as described in the European Pharmacopoeia monograph for Tadalafil (2606) for the test of impurities A, B, and C.[4]

Chromatographic Conditions:

| Parameter | Specification |

| Column | A suitable stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with silica gel AD for chiral separation (10 µm). |

| Mobile Phase | A mixture of 50 volumes of hexane and 50 volumes of 2-propanol. |

| Flow Rate | 0.75 mL/min |

| Column Temperature | 30 °C |

| Detection | Spectrophotometer at 222 nm |

| Injection Volume | 20 µL |

| Run Time | 2.2 times the retention time of Tadalafil |

Solution Preparation:

-

Solvent Mixture: A mixture of 20 volumes of acetonitrile, 40 volumes of hexane, and 40 volumes of 2-propanol.

-

Test Solution: Dissolve 25.0 mg of the substance to be examined in the solvent mixture and dilute to 100.0 mL with the same solvent mixture.

-

Reference Solution (a): Dissolve 25.0 mg of Tadalafil CRS in the solvent mixture and dilute to 100.0 mL with the same solvent mixture.

-

Reference Solution (b): Dilute 1.0 mL of the test solution to 100.0 mL with the solvent mixture. Dilute 1.0 mL of this solution to 10.0 mL with the solvent mixture.

System Suitability:

The European Pharmacopoeia provides system suitability criteria for the analysis of Impurity A, which involves ensuring a resolution of at least 2.0 between the peaks for Impurity A and Tadalafil. While specific resolution criteria for Impurity B are not detailed, the overall method is designed to be suitable for the separation and quantification of all specified impurities.

Visualization of Key Relationships

Stereochemical Relationship of Tadalafil and Impurity B

Caption: Diastereomeric relationship between Tadalafil and Impurity B.

Analytical Workflow for Impurity B Control

Caption: EP analytical workflow for the control of Tadalafil Impurity B.

Conclusion

The control of (6S,12aS)-Tadalafil as EP Impurity B is a critical aspect of ensuring the quality and safety of Tadalafil drug products. Its potential lack of therapeutic activity and uncharacterized safety profile necessitate adherence to the stringent limits set forth in the European Pharmacopoeia. This guide provides the essential technical information for researchers and pharmaceutical professionals to understand and implement the required analytical controls for this specified impurity.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to the formation of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and its associated related compounds. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Synthesis of Tadalafil

The most common and industrially significant route for the synthesis of Tadalafil involves the diastereoselective Pictet-Spengler reaction as a key step. This reaction establishes the critical stereochemistry of the final molecule. The overall synthesis can be broadly divided into three main stages:

-

Formation of the Tetrahydro-β-carboline Intermediate: This stage involves the condensation of D-tryptophan methyl ester with piperonal (heliotropin).

-

Acylation of the Secondary Amine: The resulting intermediate is then acylated, typically with chloroacetyl chloride.

-

Cyclization to form the Piperazinedione Ring: The final step is an intramolecular cyclization with methylamine to form the characteristic piperazinedione ring of Tadalafil.

An improved process for the kilogram-scale synthesis of Tadalafil has been reported, achieving an overall yield of 79% and a purity of 99.9%[1]. This process involves the esterification of D-tryptophan, followed by a Pictet-Spengler reaction with heliotropin in a mixed solvent system of acetonitrile and isopropanol, which notably reduces the reaction time[1].

Experimental Protocol: Synthesis of Tadalafil

Step 1: Synthesis of Methyl (1R,3R)-1-(benzo[d][2][3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

-

Reactants: D-tryptophan methyl ester hydrochloride and piperonal.

-

Solvent: A mixture of acetonitrile and isopropanol.

-

Procedure: A suspension of D-tryptophan methyl ester hydrochloride and piperonal in the solvent mixture is heated to reflux. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization. One study noted that using nitromethane or acetonitrile as the solvent can lead to a high stereoselectivity (cis/trans = 99:1)[4].

Step 2: Synthesis of Methyl (1R,3R)-1-(benzo[d][2][3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

-

Reactants: The tetrahydro-β-carboline intermediate from Step 1 and chloroacetyl chloride.

-

Solvent: Dichloromethane.

-

Base: An organic base such as triethylamine or diisopropylethylamine.

-

Procedure: The intermediate from Step 1 is dissolved in dichloromethane and cooled in an ice bath. The organic base is added, followed by the slow addition of chloroacetyl chloride. The reaction is stirred at a low temperature and then allowed to warm to room temperature. After the reaction is complete, the mixture is washed with water and brine, and the organic layer is dried and concentrated to yield the acylated product.

Step 3: Synthesis of Tadalafil ((6R,12aR)-6-(benzo[d][2][3]dioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione)

-

Reactants: The chloroacetylated intermediate from Step 2 and methylamine.

-

Solvent: Ethanol or a similar protic solvent.

-

Procedure: The intermediate from Step 2 is dissolved in the solvent, and an aqueous solution of methylamine is added. The reaction mixture is heated to reflux until the starting material is consumed. Upon cooling, the product crystallizes out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like methanol[5]. A one-pot method has also been described where the acylation and cyclization steps are performed sequentially without isolating the intermediate, which can improve efficiency[6].

Formation of Tadalafil Related Compounds

During the synthesis and storage of Tadalafil, various related compounds, including isomers, degradation products, and process-related impurities, can be formed. The identification and control of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product.

Process-Related Impurities

These impurities can arise from starting materials, intermediates, or side reactions during the synthesis.

-

Isomers of Tadalafil: The Pictet-Spengler reaction can produce a mixture of cis and trans diastereomers. While the desired (1R,3R) cis-isomer is the precursor to Tadalafil, the (1S,3R) trans-isomer can also be formed. The stereoselectivity of this reaction is highly dependent on the reaction conditions, including the choice of solvent and acid catalyst[4]. Other potential isomers include the (6S,12aS) and (6S,12aR) diastereomers.

-

Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials or intermediates in the final product. For example, the tetrahydro-β-carboline intermediate from Step 1 of the synthesis can be carried through as an impurity.

-

Side-Reaction Products: Dimerization of intermediates or side reactions with reagents can lead to the formation of various impurities. For instance, dichloroacetyl chloride, a potential impurity in chloroacetyl chloride, can react with the tetrahydro-β-carboline intermediate to form a corresponding dichloroacetylated impurity[7].

Degradation Products

Tadalafil can degrade under various stress conditions, leading to the formation of degradation products. Forced degradation studies are essential to identify these potential degradants and develop stability-indicating analytical methods.

-

Acid Degradation: Tadalafil is susceptible to degradation under acidic conditions. A novel degradation product, (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][2][3]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione, has been identified when Tadalafil is subjected to acidic stress[8].

-

Alkaline Degradation: The drug is also labile under alkaline hydrolytic conditions[8].

-

Oxidative Degradation: Degradation of Tadalafil can occur under oxidative stress[8].

-

Thermal and Photolytic Stability: Tadalafil has been found to be relatively stable under thermal and photolytic stress conditions[8].

Experimental Protocols: Forced Degradation Studies

The following are general protocols for conducting forced degradation studies on Tadalafil, as per ICH guidelines.

Acid Degradation:

-

Procedure: A solution of Tadalafil (e.g., 1 mg/mL) in a suitable solvent is treated with an acid (e.g., 1 N HCl) and heated (e.g., at 60°C) for a specified period (e.g., 10 hours)[9]. The resulting solution is then neutralized and analyzed by a stability-indicating HPLC method.

Base Degradation:

-

Procedure: A solution of Tadalafil is treated with a base (e.g., 1 N NaOH) and heated (e.g., at 60°C) for a defined time (e.g., 10 hours)[9]. The solution is then neutralized and analyzed.

Oxidative Degradation:

-

Procedure: Tadalafil is exposed to an oxidizing agent (e.g., 3% H2O2) at room temperature for an extended period (e.g., 48 hours)[9]. The resulting solution is then analyzed.

Thermal Degradation:

-

Procedure: A solid sample of Tadalafil is exposed to dry heat in an oven at a high temperature (e.g., 120°C) for a specified duration (e.g., 48 hours)[9]. The sample is then dissolved and analyzed.

Photolytic Degradation:

-

Procedure: A solution of Tadalafil or a solid sample is exposed to UV light (e.g., 254 nm and 366 nm) for a defined period (e.g., 48 hours)[9]. The sample is then prepared and analyzed.

Data Presentation

Table 1: Summary of Tadalafil Synthesis Yields and Purity

| Synthesis Step | Key Reagents | Solvent(s) | Typical Yield | Reported Purity | Reference |

| Pictet-Spengler Reaction | D-tryptophan methyl ester HCl, Piperonal | Acetonitrile/Isopropanol | 98.5% | >99% (diastereomeric purity) | [1] |

| Acylation | Tetrahydro-β-carboline, Chloroacetyl chloride | Dichloromethane | - | - | [1] |

| Cyclization | Chloroacetylated intermediate, Methylamine | Ethanol | - | - | [1] |

| Overall | - | - | 79% | 99.9% | [1] |

Table 2: Summary of Forced Degradation Studies of Tadalafil

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation Observed | Key Degradation Products | Reference |

| Acid Hydrolysis | 1 N HCl | 10 hours | 60°C | Yes, ~12.78% | (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][2][3]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione | [9] |

| Base Hydrolysis | 1 N NaOH | 10 hours | 60°C | Yes | Not specified in detail | [8][9] |

| Oxidation | 3% H2O2 | 48 hours | Room Temperature | Yes | Not specified in detail | [8][9] |

| Thermal | Dry Heat | 48 hours | 120°C | No significant degradation | - | [9] |

| Photolytic | UV light (254/366 nm) | 48 hours | Room Temperature | No significant degradation | - | [9] |

Mandatory Visualizations

Synthesis of Tadalafil

References

- 1. Synthesis of Tadalafil in Kilogram Scale [cjph.com.cn]

- 2. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. "Process Of Synthesizing Tadalafil" [quickcompany.in]

- 6. CN110790764B - Method for preparing tadalafil by one-pot method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

A Preliminary Investigation into the Metabolic Pathways of Tadalafil Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely prescribed for the treatment of erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.[1][2] The commercial formulation, Cialis®, contains the single (6R, 12aR) stereoisomer.[3] However, the existence of three other stereoisomers—(6S, 12aS), (6R, 12aS), and (6S, 12aR)—raises critical questions regarding their metabolic fate and potential pharmacological activity, particularly in the context of counterfeit pharmaceuticals and drug development.[4] This technical guide provides a comprehensive overview of the established metabolic pathways of (6R, 12aR)-Tadalafil, synthesizes available data on its pharmacokinetics, and, in the absence of direct experimental evidence, proposes hypothesized metabolic pathways for the remaining stereoisomers based on established principles of stereoselective drug metabolism. Detailed experimental protocols for the analysis of Tadalafil isomers and their metabolites are also presented to facilitate future research in this area.

Introduction: The Stereochemical Landscape of Tadalafil

Tadalafil possesses two chiral centers, giving rise to four distinct stereoisomers: the cis enantiomers (6R, 12aR) and (6S, 12aS), and the trans diastereomers (6R, 12aS) and (6S, 12aR).[4] While the clinically approved drug is the (6R, 12aR) isomer, the potential for the presence of other isomers in illicit formulations, or their formation as metabolic byproducts, necessitates a thorough understanding of their individual metabolic profiles.[4] The stereochemical orientation of a drug molecule can significantly influence its interaction with metabolizing enzymes, leading to differences in metabolic rates, pathways, and the generation of unique metabolites. This, in turn, can impact the drug's efficacy, safety, and toxicity profile.

This guide aims to provide a foundational understanding of Tadalafil isomer metabolism by:

-

Detailing the known metabolic cascade of (6R, 12aR)-Tadalafil.

-

Presenting key pharmacokinetic parameters in a clear, tabular format.

-

Proposing scientifically-grounded, hypothetical metabolic pathways for the (6S, 12aS), (6R, 12aS), and (6S, 12aR) isomers.

-

Outlining detailed experimental protocols for researchers to investigate these pathways.

-

Visualizing the metabolic and experimental workflows using Graphviz diagrams.

The Established Metabolic Pathway of (6R, 12aR)-Tadalafil

The metabolism of the clinically used (6R, 12aR)-Tadalafil is well-characterized and occurs predominantly in the liver.[5][6] The primary enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4).[5][7][8] The metabolic cascade can be summarized in three main steps:

-

Phase I Metabolism (Oxidation): The initial and rate-limiting step is the hydroxylation of the methylenedioxyphenyl moiety to form a catechol metabolite.[5][9] This reaction is catalyzed almost exclusively by CYP3A4.[10]

-

Phase II Metabolism (Methylation): The catechol intermediate undergoes methylation, catalyzed by catechol-O-methyltransferase (COMT), to form a methylcatechol derivative.[5][9]

-

Phase II Metabolism (Glucuronidation): The methylcatechol metabolite is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form the major circulating metabolite, methylcatechol glucuronide.[5][9] This final metabolite is considered pharmacologically inactive.[5][9]

A minor pathway involving direct glucuronidation of the catechol metabolite has also been identified.[3] Tadalafil is primarily excreted as metabolites in the feces (approximately 61%) and to a lesser extent in the urine (approximately 36%).[5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Defining CYP3A4 structural responses to substrate binding. Raman spectroscopic studies of a nanodisc-incorporated mammalian Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolution of multiple substrate binding sites in cytochrome P450 3A4: the stoichiometry of the enzyme-substrate complexes probed by FRET and Job's titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P-450 3A4: regulation and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterotropic cooperativity of cytochrome P450 3A4 and potential drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Chiral HPLC Method for the Separation of Tadalafil and its Stereoisomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the chiral separation of Tadalafil and its three stereoisomers using High-Performance Liquid Chromatography (HPLC). Tadalafil, an active pharmaceutical ingredient, possesses two chiral centers, resulting in four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). The pharmacologically active enantiomer is the (6R, 12aR) isomer.[1][2] The separation and quantification of these stereoisomers are critical for quality control and to ensure the safety and efficacy of the drug product.[1][3] This guide outlines a robust method utilizing a Chiralpak AD column, providing baseline separation of all four isomers.[1][3][4] An alternative method for the separation of the primary enantiomers is also presented.

Introduction to Tadalafil and its Stereoisomers

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][5] By inhibiting PDE5, Tadalafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism of action makes it effective in the treatment of erectile dysfunction and pulmonary arterial hypertension.[5]

The molecular structure of Tadalafil, (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, contains two stereogenic centers at the 6 and 12a positions.[1][6] This gives rise to two pairs of enantiomers: the cis pair [(6R, 12aR) and (6S, 12aS)] and the trans pair [(6R, 12aS) and (6S, 12aR)]. The desired pharmaceutical component is the (6R, 12aR) isomer, with the other three considered as chiral impurities.[1] Due to potential differences in pharmacological activity and toxicity among stereoisomers, their separation and control are mandated by regulatory agencies.[1]

Chromatographic Method and Data

Method 1: Separation of all Four Stereoisomers

A well-established method for the baseline separation of all four Tadalafil stereoisomers utilizes a polysaccharide-based chiral stationary phase.[1][3][4]

Table 1: Chromatographic Conditions for the Separation of Tadalafil Stereoisomers

| Parameter | Condition |

| Column | Chiralpak AD, 5 µm |

| Mobile Phase | Hexane : Isopropyl Alcohol (1:1, v/v) |

| Flow Rate | 0.75 mL/min |

| Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Table 2: Performance Data for the Separation of Tadalafil Stereoisomers

| Stereoisomer | Elution Order | Resolution (Rs) | Limit of Quantitation (ng) | RSD of Peak Height (%) |

| (6R, 12aS) | 1 | > 2.0 | 0.60 | 1.24 |

| (6R, 12aR) - Tadalafil | 2 | > 2.0 | 0.90 | 1.38 |

| (6S, 12aS) | 3 | > 2.0 | 1.20 | 1.77 |

| (6S, 12aR) | 4 | > 2.0 | 1.80 | 1.62 |

Data sourced from Gao et al., 2007.[1] The method demonstrates good resolution and sensitivity for all four isomers, making it suitable for quality control purposes.[1][3]

Method 2: Separation of (R,R)-Tadalafil and its Enantiomer

An alternative reversed-phase liquid chromatography (RP-LC) method has been developed for the separation and quantification of the (R,R)-tadalafil enantiomer.[7]

Table 3: Chromatographic Conditions for the Separation of (R,R)-Tadalafil Enantiomer

| Parameter | Condition |

| Column | Bonded macrocyclic glycopeptide stationary phase |

| Mobile Phase | Mixture of reverse phase solvents |

| Resolution (Rs) | > 2.4 |

| Test Concentration | 0.4 mg/mL |

| Detection Limit | 0.0048 µg (with respect to a 400 µg/mL test concentration and 20 µL injection) |

This method is presented as a cost-effective and simple alternative for quantifying the primary enantiomeric impurity.[7]

Experimental Protocols

Protocol for Method 1: Separation of all Four Stereoisomers

This protocol is based on the method described by Gao et al. (2007).[1]

3.1.1. Materials and Reagents

-

Hexane (HPLC grade)

-

Isopropyl Alcohol (IPA) (HPLC grade)

-

Tadalafil reference standards for all four stereoisomers: (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR)

-

Diluent: Hexane : Isopropyl Alcohol (1:1, v/v)

3.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiralpak AD column (250 mm x 4.6 mm, 5 µm).

3.1.3. Preparation of Mobile Phase

-

Prepare a 1:1 (v/v) mixture of hexane and isopropyl alcohol.

-

Degas the mobile phase before use.

3.1.4. Preparation of Standard Solutions

-

Accurately weigh approximately 12.5 mg of each of the four Tadalafil stereoisomer reference standards.

-

Transfer the standards to a 200-mL volumetric flask.

-

Add approximately 150 mL of the diluent and sonicate for 5 minutes to dissolve.

-

Dilute to the mark with the diluent and mix well. This is the stock solution.

-

To prepare a working standard solution, pipette 2 mL of the stock solution into a 10-mL volumetric flask and dilute to the mark with the diluent. This results in a final concentration of approximately 0.0125 mg/mL for each isomer.

3.1.5. Chromatographic Procedure

-

Equilibrate the Chiralpak AD column with the mobile phase at a flow rate of 0.75 mL/min for at least 30 minutes.

-

Set the column temperature to 30°C.

-

Set the UV detector wavelength to 220 nm.

-

Inject 10 µL of the standard solution.

-

Record the chromatogram for approximately 30 minutes to allow for the elution of all four peaks.

3.1.6. Data Analysis

-

Identify the peaks based on the retention times of the individual reference standards. The typical elution order is (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR).[1]

-

Calculate the resolution between adjacent peaks. A resolution of greater than 2.0 indicates baseline separation.[1]

Visualizations

Caption: Workflow for the chiral HPLC separation of Tadalafil stereoisomers.

Conclusion

The chiral separation of Tadalafil and its stereoisomers is a critical aspect of its quality control in the pharmaceutical industry. The presented HPLC method utilizing a Chiralpak AD column provides a reliable and robust solution for the baseline separation of all four stereoisomers, enabling their accurate quantification. The detailed protocol and performance data serve as a valuable resource for researchers and analysts involved in the development and manufacturing of Tadalafil. The alternative RP-LC method offers a simpler approach for the specific quantification of the primary enantiomer. Adherence to these or similarly validated methods is essential for ensuring the stereochemical purity and, consequently, the safety and efficacy of Tadalafil-containing drug products.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Chiral separation of two pairs of enantiomers of tadalafil by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Stereoselective Synthesis of (6S,12aS)-Tadalafil from L-Tryptophan

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely known under the brand name Cialis® for the treatment of erectile dysfunction. The pharmacologically active molecule is the (6R,12aR)-enantiomer, which is conventionally synthesized from the more expensive D-tryptophan.[1][2] This application note details a stereoselective synthetic route to obtain the (6S,12aS)-enantiomer of Tadalafil, starting from the natural and more economical L-tryptophan.

The synthesis of Tadalafil analogues from L-tryptophan has been explored, often involving epimerization steps to achieve the (6R,12aR) configuration.[3][4] The protocol described herein focuses on a direct pathway that preserves the inherent stereochemistry of the L-tryptophan starting material, yielding (6S,12aS)-Tadalafil, also known as ent-Tadalafil.[5] This process is valuable for researchers investigating the properties of different Tadalafil stereoisomers and for developing cost-effective synthetic strategies. The key transformation is a stereocontrolled Pictet-Spengler reaction, followed by cyclization to form the characteristic pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione core.

Overall Synthetic Workflow

The synthesis of (6S,12aS)-Tadalafil from L-tryptophan is accomplished in a multi-step sequence. The workflow begins with the protection of the carboxylic acid group of L-tryptophan as a methyl ester. The crucial Pictet-Spengler reaction with piperonal then establishes the core tetrahydro-β-carboline structure with the desired cis stereochemistry. Subsequent acylation and a final intramolecular cyclization complete the synthesis.

Caption: Overall synthetic workflow from L-Tryptophan to (6S,12aS)-Tadalafil.

Experimental Protocols

Protocol 1: Synthesis of L-Tryptophan Methyl Ester (Compound B)

This initial step involves the esterification of L-tryptophan to protect the carboxylic acid and increase its reactivity for the subsequent Pictet-Spengler reaction.

-

Setup: Suspend L-tryptophan (1.0 eq) in anhydrous methanol (10 mL per gram of tryptophan) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the resulting residue in a minimal amount of cold water and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8. The product, L-tryptophan methyl ester, will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the desired product.

Protocol 2: Pictet-Spengler Reaction to form cis-(1S,3S)-Tetrahydro-β-carboline (Compound C)

This is the key stereochemistry-defining step. The reaction between L-tryptophan methyl ester and piperonal is catalyzed by an acid to form the tetrahydro-β-carboline core. The use of specific solvents can enhance the stereoselectivity towards the desired cis-isomer.[6]

-

Setup: Dissolve L-tryptophan methyl ester (1.0 eq) and piperonal (1.1 eq) in a suitable solvent such as dichloromethane or isopropanol (15 mL per gram of ester).[6][7]

-

Catalyst Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 1.2 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. The reaction generally yields a mixture of cis and trans diastereomers.[7]

-

Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired cis-(1S,3S) diastereomer.

Protocol 3: Acylation with Chloroacetyl Chloride (Compound D)

The secondary amine of the tetrahydro-β-carboline intermediate is acylated in preparation for the final cyclization.

-

Setup: Dissolve the purified cis-(1S,3S)-tetrahydro-β-carboline (1.0 eq) in dichloromethane (20 mL per gram) in a flask equipped with a dropping funnel and a magnetic stirrer. Add sodium bicarbonate (3.0 eq).

-

Reagent Addition: Cool the mixture to 0 °C. Add a solution of chloroacetyl chloride (1.5 eq) in dichloromethane dropwise over 30 minutes.[7]

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Work-up: Filter the reaction mixture to remove excess sodium bicarbonate. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude N-chloroacetylated intermediate, which can often be used in the next step without further purification.

Protocol 4: Intramolecular Cyclization to (6S,12aS)-Tadalafil (Compound E)

The final step involves a base-mediated intramolecular N-alkylation to form the diketopiperazine ring, yielding the final product.

-

Setup: Dissolve the crude N-chloroacetylated intermediate (1.0 eq) in a suitable solvent like methanol or ethyl acetate.[7][8]

-

Reagent Addition: Add an aqueous solution of methylamine (40%, 3.0 eq) to the mixture.[7]

-

Reaction: Heat the reaction mixture to 50-55 °C and stir for 5-7 hours.[7]

-

Work-up: Cool the reaction mixture to 10-15 °C. The product, (6S,12aS)-Tadalafil, will precipitate from the solution.

-

Purification: Filter the solid product, wash with cold methanol, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a product of high purity.

Data Summary

The following table summarizes typical yields for the key transformations in the synthesis of Tadalafil analogues. The exact yields for the (6S,12aS)-enantiomer may vary depending on specific reaction conditions and purification efficiency.

| Step | Transformation | Typical Yield (%) | Reference for Yield Data |

| 1. Esterification | L-Tryptophan → L-Tryptophan Methyl Ester | >95% | General Knowledge |

| 2. Pictet-Spengler Reaction | L-Tryptophan Methyl Ester → cis-(1S,3S)-Tetrahydro-β-carboline | 60-75% | Analogy from[7] |

| 3. Acylation | cis-Intermediate → N-Chloroacetylated Intermediate | >90% | Analogy from[7] |

| 4. Cyclization | N-Chloroacetylated Intermediate → (6S,12aS)-Tadalafil | 85-90% | Analogy from[7][8] |

| Overall Yield | L-Tryptophan → (6S,12aS)-Tadalafil | ~40-55% | Estimated |

Note: Yields are based on analogous reactions for the (6R,12aR) enantiomer and serve as an estimate. Optimization of each step is recommended to achieve higher yields. A reported overall yield for the synthesis of (6R,12aR)-Tadalafil from L-tryptophan (which includes additional epimerization steps) is 42.3%.[3][9]

Logical Relationship of Stereocontrol

The stereochemical outcome of the synthesis is determined during the Pictet-Spengler reaction. Starting with L-tryptophan preserves the (S) configuration at the carbon that becomes the 12a position in Tadalafil. The formation of the new stereocenter at the 6 position is directed by the existing chiral center, leading primarily to the cis-(1S,3S) diastereomer, which is then converted to the final (6S,12aS) product.

Caption: Stereochemical pathway from L-Tryptophan to (6S,12aS)-Tadalafil.

References

- 1. WO2012143801A1 - Manufacturing process for tadalafil from racemic or l-tryptophan - Google Patents [patents.google.com]

- 2. US20120123124A1 - Manufacturing process for Tadalafil from racemic or L-tryptophan - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of tadalafil (Cialis) from L-tryptophan | Semantic Scholar [semanticscholar.org]

- 5. Tadalafil, (6S,12aS)- | C22H19N3O4 | CID 9908373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103232451A - Simple preparation process of tadalafil - Google Patents [patents.google.com]

- 7. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

- 8. WO2006091975A1 - Process of synthesizing tadalafil - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Note: Chiral Separation of Tadalafil Diastereomers in Bulk API using High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analytical method for the identification and quantification of Tadalafil and its diastereomers in bulk Active Pharmaceutical Ingredient (API) using High-Performance Liquid Chromatography (HPLC).

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The Tadalafil molecule possesses two chiral centers, leading to the possibility of four stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). The pharmacologically active isomer is the (6R, 12aR) diastereomer. Due to potential differences in pharmacological activity and toxicity among stereoisomers, it is crucial to control the diastereomeric purity of the bulk API.[1]

This application note details a validated stereoselective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous separation and quantification of Tadalafil and its three stereoisomers.

Analytical Method: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely employed and effective technique for the separation of stereoisomers. The method outlined below provides a robust and sensitive approach for the quality control of Tadalafil bulk drug substance.

Principle

The method utilizes a chiral stationary phase that exhibits differential interactions with the Tadalafil stereoisomers, leading to their separation. The separated isomers are then detected and quantified using a UV detector.

Materials and Reagents

-

Tadalafil Reference Standard (6R, 12aR)

-

Tadalafil Diastereomer Reference Standards ((6S, 12aS), (6R, 12aS), (6S, 12aR))

-

Hexane (HPLC grade)

-

Isopropyl Alcohol (IPA) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Acetic Acid (Glacial, HPLC grade)

-

Tetrabutylammonium Hydroxide (for in-situ generation of diastereomers if standards are unavailable)[1]

Instrumentation and Chromatographic Conditions

Two effective methods are presented below, utilizing different chiral columns and mobile phases.

Method 1: Normal-Phase HPLC [1][2][3][4]

| Parameter | Condition |

| HPLC System | Agilent 1100 series or equivalent |

| Column | Chiralpak AD (250 mm x 4.6 mm, 10 µm) |

| Mobile Phase | Hexane : Isopropyl Alcohol (50:50, v/v) |

| Flow Rate | 0.75 mL/min |

| Column Temperature | Ambient (20-45°C)[1] |

| Injection Volume | 10 µL |

| Detector | UV at 220 nm |

| Run Time | Approximately 30 minutes[1][2] |

Method 2: Reversed-Phase HPLC [5][6][7]

| Parameter | Condition |

| HPLC System | Waters Alliance e2695 or equivalent |

| Column | Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | Gradient of Water, Acetonitrile, and Acetic Acid |

| Flow Rate | 0.40 mL/min[6] |

| Column Temperature | 30.0°C[6] |

| Injection Volume | 10.0 µL[6] |

| Detector | UV at 285 nm[6] |

| Run Time | Approximately 24 minutes[6] |

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (Method 1): Prepare individual stock solutions of Tadalafil and each diastereomer in the mobile phase at a concentration of 1 mg/mL.

-

Stock Solutions (Method 2): Prepare stock solutions of Tadalafil and its three isomers in 100% acetonitrile.[8]

-

Working Standard Solution: Prepare a mixed working standard solution containing all four isomers at the desired concentration by diluting the stock solutions with the mobile phase (for Method 1) or a 50:50 (v/v) mixture of water and acetonitrile (for Method 2).[8] A typical concentration for the diastereomers is at the level of 0.05% of the Tadalafil concentration.[5]

Sample Solution Preparation (Bulk API)

-

Accurately weigh approximately 20.0 mg of the Tadalafil bulk API.[5][8]

-